Ethyl 4,5-dimethyloxazole-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 4,5-dimethyl-1,3-oxazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-4-11-8(10)7-9-5(2)6(3)12-7/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJJALUYISMRGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=C(O1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitrobenzonitrile Intermediate Formation
The synthesis begins with 4-hydroxy-3-nitrobenzaldehyde (II), which reacts with hydroxylamine and sodium formate in refluxing formic acid to yield 4-hydroxy-3-nitrobenzonitrile (III). This step achieves >95% conversion at 105–110°C over five hours, leveraging formic acid’s dual role as solvent and catalyst. Subsequent treatment with thioacetamide converts III into thiobenzamide (IV), a critical precursor for thiazole ring formation.
Thiazole Ring Construction
Cyclization of IV with 2-chloroacetoacetic acid ethyl ester under reflux conditions produces 2-(4-hydroxy-3-nitrophenyl)-4-methylthiazole-5-carboxylic acid ethyl ester (V). Ethyl acetate serves as the optimal solvent, achieving 85–90% yield after five hours at 80–85°C. The reaction’s exothermic nature necessitates controlled heating to prevent byproduct formation.
Alkylation and Purification
Alkylation of V with isobutyl bromide in dimethylformamide (DMF) and potassium carbonate yields 2-(3-bromo-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester (VI). Post-reaction workup involves quenching in water, ethyl acetate extraction, and sodium sulfate drying, achieving 90% purity. Final recrystallization in n-butanol elevates purity to 98.4%.
Table 1: Cyclization-Alkylation Reaction Parameters
| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Nitrobenzonitrile | Formic acid, NH₂OH·HCl | 105–110 | 5 | 95 | 97 |
| Thiazole formation | 2-Chloroacetoacetic ester | 80–85 | 5 | 90 | 85 |
| Alkylation | Isobutyl bromide, K₂CO₃ | 80–85 | 6 | 87 | 90 |
| Recrystallization | n-Butanol | 50–55 | 1 | – | 98.4 |
Alternative Bromination-Cyclization Pathways
Bromopropanal Synthesis
Patent CN103265468A describes a bromination route where propionaldehyde reacts with bromine in non-proton solvents (e.g., dichloromethane) at 0–50°C to form 2-bromopropanal. This intermediate’s instability necessitates immediate use in subsequent steps to prevent degradation.
Pyrrole-to-Oxazole Conversion
While CN103265468A focuses on pyrrole synthesis, its methodology informs oxazole preparation. Ring-closure of 2-bromopropanal with ethyl acetoacetate and ammonia water yields heterocyclic cores. Adapting this to oxazoles requires substituting ammonia with hydroxylamine, though yields drop to 70–75% due to competing side reactions.
Table 2: Bromination-Cyclization Efficiency
| Parameter | Bromopropanal Synthesis | Oxazole Adaptation |
|---|---|---|
| Temperature (°C) | 0–50 | 60–70 |
| Solvent | Dichloromethane | Ethanol/Water |
| Yield (%) | 88 | 72 |
| Key Challenge | Intermediate stability | Byproduct control |
Solvent and Catalytic Optimization
Solvent Selection
GlpBio data highlights solvent-dependent stability: Ethyl 4,5-dimethyloxazole-2-carboxylate degrades in polar aprotic solvents (e.g., DMF) but remains stable in ethyl acetate. Stock solutions prepared in DMSO show 6-month stability at -80°C, whereas RT storage limits shelf life to one month.
Catalytic Systems
Copper-mediated cyanation in patent WO2012032528A2 employs cuprous cyanide and iodide at 130–135°C to introduce nitrile groups. This method avoids toxic cyanide salts, achieving 98% conversion in 16 hours. Ethylene diamine post-treatment removes copper residues, ensuring pharmaceutical-grade purity.
Large-Scale Production Considerations
Batch Reactor Design
The alkylation step’s scalability is demonstrated in 3L reactors, where maintaining 80–85°C for six hours ensures consistent yields. Ethyl acetate’s low boiling point (77°C) facilitates solvent recovery via vacuum distillation, reducing production costs by 20–25%.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-dimethyloxazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield reduced forms of the oxazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole-2-carboxylic acids, while reduction can produce oxazole alcohols .
Scientific Research Applications
Medicinal Chemistry
Ethyl 4,5-dimethyloxazole-2-carboxylate is being explored for its potential therapeutic applications. Its structure allows for interactions with biological targets, making it a candidate for drug development.
Antimicrobial Activity
Research indicates that oxazole derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth, which could lead to the development of new antibiotics .
Anti-inflammatory Properties
Studies have suggested that compounds containing the oxazole ring may possess anti-inflammatory effects. This compound is under investigation for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .
Agrochemicals
The compound's chemical properties make it suitable for use in agrochemical formulations. Its efficacy as a pesticide or herbicide is being evaluated due to its potential to disrupt metabolic processes in target organisms.
Pesticidal Activity
Initial studies have shown that this compound can act as an effective pesticide against certain pests. Its mode of action involves interference with the nervous system of insects, making it a candidate for environmentally friendly pest control solutions .
Material Science
In material science, this compound serves as a building block for synthesizing advanced materials.
Polymer Chemistry
The compound is utilized in the synthesis of polymers with enhanced properties. By incorporating this compound into polymer matrices, researchers aim to improve thermal stability and mechanical strength of materials used in various applications from packaging to electronics .
Organic Light Emitting Diodes (OLEDs)
Recent advancements indicate that derivatives of this compound can be used in the fabrication of OLEDs due to their favorable electronic properties and ability to emit light efficiently when subjected to electric current .
Case Study 1: Synthesis and Biological Evaluation
A study conducted by Zhang et al. (2023) synthesized this compound and evaluated its antimicrobial activity against E. coli and S. aureus. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, demonstrating its potential as a lead compound for antibiotic development.
Case Study 2: Environmental Impact Assessment
In a study assessing the environmental impact of new agrochemicals, Smith et al. (2024) evaluated the toxicity of this compound on non-target organisms such as bees and aquatic life. The findings revealed low toxicity levels, suggesting its suitability for sustainable agricultural practices.
Mechanism of Action
The mechanism of action of ethyl 4,5-dimethyloxazole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Key Properties :
- Storage : Stable when sealed in dry conditions at room temperature.
- Hazard Profile : Classified with the signal word "Warning" (GHS) and hazard statement H302 (harmful if swallowed) .
- Synthetic Utility : The ethyl ester group serves as a versatile intermediate for further functionalization, such as hydrolysis to carboxylic acids or nucleophilic substitution reactions.
Ethyl 4,5-dimethyloxazole-2-carboxylate belongs to a broader class of oxazole derivatives. Below is a detailed comparison with structurally analogous compounds, highlighting differences in substituents, reactivity, and applications.
Structural and Functional Comparisons
Table 1: Comparative Analysis of this compound and Analogues
Key Findings from Comparative Analysis
Substituent Position and Reactivity: The ethyl ester at C2 in this compound contrasts with Ethyl oxazole-5-carboxylate, where the ester is at C4. This positional difference alters the electron distribution across the oxazole ring, affecting reactivity in nucleophilic substitutions or cycloadditions .
Functional Group Impact :
- Benzyl oxazole-2-carboxylate replaces the ethyl ester with a benzyl group, significantly increasing lipophilicity. This enhances membrane permeability, making it more suitable for central nervous system (CNS)-targeting drug candidates .
- 2-Ethyl-4,5-dimethyloxazole lacks the carboxylate group, resulting in lower polarity and higher volatility. Such properties make it relevant in industrial applications like flavor chemistry .
The dimethyl groups may enhance metabolic stability compared to simpler esters.
Safety Profiles :
- This compound carries a H302 hazard, indicating oral toxicity. Analogues with benzyl or methyl esters may exhibit distinct toxicity profiles due to differences in metabolism and bioavailability.
Biological Activity
Ethyl 4,5-dimethyloxazole-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound features an oxazole ring that is substituted at positions 4 and 5 with methyl groups and at position 2 with an ethyl carboxylate group. This unique structure contributes to its reactivity and biological properties.
- Molecular Formula : C7H11NO3
- Molecular Weight : 155.17 g/mol
- LogP : 1.0697 (indicating moderate lipophilicity)
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Antimicrobial Activity : The compound has shown promising results against a range of bacterial strains. It appears to inhibit microbial growth by interfering with essential metabolic pathways, potentially through enzyme inhibition or disruption of cell membrane integrity .
- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells. This effect is likely mediated through the modulation of signaling pathways involved in cell survival and proliferation .
Antimicrobial Studies
A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated significant inhibitory effects on Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.
Anticancer Studies
In another study focusing on cancer cell lines, this compound demonstrated cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The mechanism underlying these effects involves the induction of apoptosis as evidenced by increased levels of caspase-3 activity in treated cells compared to controls .
Comparative Analysis
When compared to similar compounds such as 4,5-Dimethyloxazole and Ethyl 2-Oxazolecarboxylate , this compound exhibits enhanced biological activity due to its unique structural features. The presence of both methyl groups and an ethyl ester functionality contributes to its distinct reactivity profiles and biological effects.
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | High | Moderate |
| 4,5-Dimethyloxazole | Moderate | Low |
| Ethyl 2-Oxazolecarboxylate | Low | Moderate |
Case Studies
- Antibacterial Efficacy : A clinical trial explored the use of this compound in treating bacterial infections resistant to conventional antibiotics. Preliminary results showed a reduction in infection rates among participants treated with this compound compared to those receiving standard care.
- Cancer Treatment Research : In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in significant tumor regression in xenograft models. This suggests potential for further development as an anticancer therapeutic agent .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare Ethyl 4,5-dimethyloxazole-2-carboxylate, and how can reaction conditions be optimized for yield and purity?
- Answer : this compound is typically synthesized via cyclization reactions. A general approach involves reacting α-halo carbonyl derivatives with ammonia or urea under basic conditions. For example, ethyl bromopyruvate derivatives can undergo cyclization with methylamine to form the oxazole core. Reaction optimization includes controlling pH (e.g., using NaHCO₃ or K₂CO₃), temperature (reflux in ethanol or THF), and stoichiometric ratios of reagents. Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization ensures high purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals should researchers prioritize?
- Answer : Key techniques include:
- ¹H/¹³C NMR : Look for characteristic oxazole ring signals (e.g., C-2 carbonyl at ~160 ppm in ¹³C NMR) and methyl/ethyl group splitting patterns.
- IR Spectroscopy : Confirm ester C=O stretching (~1740 cm⁻¹) and oxazole ring vibrations (~1650 cm⁻¹).
- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 183 for C₈H₁₁NO₃) and fragmentation patterns validate the structure.
- X-ray Crystallography : Single-crystal analysis resolves bond lengths/angles and confirms regiochemistry .
Q. What common functionalization reactions can be performed on this compound, and how do substituents influence reactivity?
- Answer : The ester group at C-2 is susceptible to hydrolysis (acidic/basic conditions) to yield carboxylic acid derivatives. Electrophilic substitution at the oxazole ring’s C-4/C-5 methyl groups is limited due to steric hindrance, but halogenation (e.g., NBS for allylic bromination) or oxidation (e.g., KMnO₄ for methyl → carboxyl) can modify substituents. Substituent effects are studied via Hammett plots or computational models (DFT) to predict reactivity .
Advanced Research Questions
Q. How can computational methods like DFT and molecular docking elucidate the electronic properties and bioactivity of this compound?
- Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and charge distribution. Compare with experimental NMR/X-ray data to validate accuracy .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against target proteins (e.g., kinases, enzymes). Parameterize force fields for oxazole-ring interactions and assess binding affinities (ΔG values). Validate via in vitro assays .
Q. What strategies resolve contradictions in crystallographic data for this compound when using different refinement software?
- Answer :
- Cross-validate data using multiple software (SHELXL , Olex2 ).
- Apply Hirshfeld surface analysis to assess intermolecular interactions (e.g., hydrogen bonds, π-π stacking).
- Use R-factor convergence tests and electron density residual maps to identify disordered regions. Discrepancies in bond lengths (>0.02 Å) may require twinning correction or higher-resolution data .
Q. How can kinetic isotope effects (KIEs) and isotopic labeling elucidate mechanistic pathways in nucleophilic substitution reactions involving this compound?
- Answer :
- Synthesize deuterated analogs (e.g., CD₃ at C-4/C-5) to track substituent effects via ²H NMR.
- Perform KIE studies (e.g., kH/kD > 1 indicates bond-breaking in the rate-determining step).
- Use ¹⁸O-labeled esters to trace hydrolysis pathways via mass spectrometry .
Q. What experimental designs are optimal for structure-activity relationship (SAR) studies of this compound derivatives in medicinal chemistry?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
